molecular formula C16H15N5O3 B7718934 N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline

N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline

Cat. No. B7718934
M. Wt: 325.32 g/mol
InChI Key: QQGURESFSFOBFX-UHFFFAOYSA-N
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Description

N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline, also known as INPOA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. INPOA is a nitro-substituted aniline derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and materials science. In cancer research, N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression. In neuroscience, N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been shown to modulate the activity of ion channels and receptors, leading to potential applications in the treatment of neurological disorders. In materials science, N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been used as a precursor for the synthesis of functional materials, such as fluorescent dyes and sensors.

Mechanism of Action

The mechanism of action of N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline is not fully understood, but it is believed to involve the modulation of various signaling pathways and ion channels. N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been shown to inhibit the activity of protein kinase C and activate the mitogen-activated protein kinase pathway, leading to the induction of apoptosis in cancer cells. In neuroscience, N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been shown to modulate the activity of NMDA receptors and voltage-gated sodium channels, leading to potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been shown to have a variety of biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been shown to induce apoptosis, inhibit cell cycle progression, and reduce cell migration and invasion. In neuronal cells, N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been shown to modulate the activity of ion channels and receptors, leading to changes in synaptic transmission and plasticity.

Advantages and Limitations for Lab Experiments

N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has several advantages for lab experiments, including its high potency and selectivity for specific targets, its ability to penetrate cell membranes and blood-brain barrier, and its relative stability and solubility in aqueous solutions. However, N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline also has some limitations, including its potential toxicity and side effects, its limited availability and high cost, and its complex synthesis method.

Future Directions

There are several future directions for the study of N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline, including the development of more efficient and scalable synthesis methods, the characterization of its pharmacokinetics and pharmacodynamics, and the identification of new targets and applications. In cancer research, N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline could be further optimized for specific cancer types and combined with other therapeutic agents for synergistic effects. In neuroscience, N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline could be tested in animal models of neurological disorders and optimized for its pharmacological properties. In materials science, N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline could be used as a building block for the synthesis of new functional materials with specific properties and applications.
Conclusion:
In conclusion, N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline, or N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied. N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline, including the development of more efficient synthesis methods, the characterization of its pharmacokinetics and pharmacodynamics, and the identification of new targets and applications.

Synthesis Methods

N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline can be synthesized using a variety of methods, including the reaction of 4-aminopyridine with isopropyl nitrite and 2-nitro-4-chloroaniline, followed by cyclization with potassium carbonate. Another method involves the reaction of 4-aminopyridine with isopropyl nitrite and 2-nitro-4-(4-nitrophenyl)aniline, followed by cyclization with triethylamine. These methods have been optimized to achieve high yields of N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline.

properties

IUPAC Name

2-nitro-N-propan-2-yl-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-10(2)18-13-4-3-12(9-14(13)21(22)23)16-19-15(20-24-16)11-5-7-17-8-6-11/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGURESFSFOBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-N-(propan-2-YL)-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]aniline

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